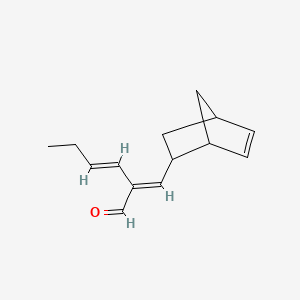
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo(221)hept-5-en-2-ylmethylene)hexenal is an organic compound characterized by its unique bicyclic structure This compound is notable for its potential applications in various fields, including organic synthesis and materials science The bicyclo(22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal typically involves the reaction of bicyclo(2.2.1)hept-5-en-2-ylmethanol with appropriate aldehydes under acidic or basic conditions. One common method involves the use of a Mannich reaction, where bicyclo(2.2.1)hept-5-en-2-ylmethanol reacts with formaldehyde and secondary amines to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under various conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of polymers and advanced materials due to its rigid and reactive structure.
Mechanism of Action
The mechanism by which 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal exerts its effects involves interactions with various molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The compound can also participate in electron transfer processes, influencing redox reactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo(2.2.1)hept-5-en-2-ylmethanol
- Bicyclo(2.2.1)hept-5-en-2-one
- N-(bicyclo(2.2.1)hept-5-en-2-ylmethyl)arenesulfonamides
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal is unique due to its specific functional groups and the presence of the bicyclic framework. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications. Compared to similar compounds, it offers a balance of rigidity and reactivity that is advantageous in the formation of complex molecules and materials.
Properties
CAS No. |
38284-44-5 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(E,2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)hex-3-enal |
InChI |
InChI=1S/C14H18O/c1-2-3-4-12(10-15)9-14-8-11-5-6-13(14)7-11/h3-6,9-11,13-14H,2,7-8H2,1H3/b4-3+,12-9+ |
InChI Key |
JNXHXORWYNOVCN-GMHKHPCXSA-N |
Isomeric SMILES |
CC/C=C/C(=C\C1CC2CC1C=C2)/C=O |
Canonical SMILES |
CCC=CC(=CC1CC2CC1C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















